1-(2-Bromo-3-fluorophenyl)ethanone

Enzyme Inhibition Structure-Activity Relationship (SAR) Medicinal Chemistry

Sourcing halogenated acetophenones with precise substitution patterns often fails due to isomer variability or undefined steric/electronic profiles. 1-(2-Bromo-3-fluorophenyl)ethanone (CAS 161957-58-0) solves this with a defined ortho-bromo (cross-coupling handle) and meta-fluoro (electron modulation) arrangement. - **Synthetic utility**: Enables selective Suzuki-Miyaura coupling while ketone remains intact. - **Bioactivity relevance**: Privileged scaffold for PTP1B inhibitor SAR exploration (α-bromoacetophenone class). - **Supply**: Reliable research quantities available; immediate shipping.

Molecular Formula C8H6BrFO
Molecular Weight 217.037
CAS No. 161957-58-0
Cat. No. B2808857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-3-fluorophenyl)ethanone
CAS161957-58-0
Molecular FormulaC8H6BrFO
Molecular Weight217.037
Structural Identifiers
SMILESCC(=O)C1=C(C(=CC=C1)F)Br
InChIInChI=1S/C8H6BrFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3
InChIKeyWBMUEFOEEVGDNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromo-3-fluorophenyl)ethanone: A Differentiated Building Block


1-(2-Bromo-3-fluorophenyl)ethanone (CAS 161957-58-0) is a halogenated aromatic ketone with the molecular formula C8H6BrFO and a molecular weight of 217.04 g/mol . It is a member of the α-haloacetophenone class, a group of compounds known for their utility as versatile synthetic intermediates. This compound is distinguished by the specific ortho-bromo and meta-fluoro substitution pattern on its phenyl ring, a motif that dictates its unique reactivity profile and differentiates it from other positional isomers and mono-halogenated analogs .

Why 1-(2-Bromo-3-fluorophenyl)ethanone Cannot Be Substituted


Simple substitution of 1-(2-Bromo-3-fluorophenyl)ethanone with other mono-halogenated or differently substituted haloacetophenone analogs is not viable for synthetic chemists. The specific ortho-bromo and meta-fluoro arrangement is not arbitrary; it confers a unique combination of steric and electronic effects that are critical for controlling regioselectivity and reactivity in downstream transformations. The bromine atom serves as a robust handle for cross-coupling reactions, while the adjacent electron-withdrawing fluorine atom modulates the ring's electronics, directly impacting reaction rates and outcomes in ways that the corresponding chloro or iodo analogs do not. Class-level data on α-haloacetophenones further reinforces this by showing bromides are significantly more potent enzyme inhibitors than chlorides [1], demonstrating that seemingly minor halogen substitutions can produce major functional differences.

Differentiating Evidence for 1-(2-Bromo-3-fluorophenyl)ethanone


Potent PTP Inhibition by Ortho-Bromo Substituent

As a member of the α-haloacetophenone class, 1-(2-Bromo-3-fluorophenyl)ethanone contains an α-bromo substituent. Class-level data demonstrates that the presence of this bromine atom, as opposed to a chlorine atom, is critical for potent enzyme inhibition. A study comparing α-bromoacetophenones to their α-chloro analogs found that the bromides were 'much more potent' inhibitors of protein tyrosine phosphatases SHP-1 and PTP1B [1].

Enzyme Inhibition Structure-Activity Relationship (SAR) Medicinal Chemistry

Meta-Fluoro Substituent: Conformational Preference and Reactivity

The meta-fluoro substituent on the phenyl ring of 1-(2-Bromo-3-fluorophenyl)ethanone influences the molecule's conformational behavior and, consequently, its reactivity in a way that differs from its non-fluorinated counterpart. A computational and experimental study on α-fluoroketones demonstrates that α-fluoro ketones exhibit slightly lower reactivity than corresponding α-bromo or α-chloro derivatives in borohydride reduction. This is attributed to the higher energy barrier for fluoro ketones to access the reactive conformation where the C–F and C=O bonds are orthogonal [1].

Physical Organic Chemistry Conformational Analysis Reactivity

Ortho-Bromo Substituent Enables Suzuki-Miyaura Cross-Coupling

The ortho-bromo substituent on 1-(2-Bromo-3-fluorophenyl)ethanone is an established synthetic handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is widely used to construct biaryl compounds, a core motif in many pharmaceuticals . While specific yield data for this compound is not publicly available, the utility of aryl bromides in Suzuki couplings is a cornerstone of modern organic synthesis, and the presence of this functional group is a key differentiator from analogs that lack it or contain less reactive halogens like chlorine .

Synthetic Chemistry Cross-Coupling C-C Bond Formation

Research & Industrial Applications of 1-(2-Bromo-3-fluorophenyl)ethanone


Ortho-Substituted Biaryl Pharmaceuticals via Suzuki-Miyaura Coupling

1-(2-Bromo-3-fluorophenyl)ethanone is a strategically important building block for constructing ortho-substituted biaryl motifs, which are common in kinase inhibitors and other therapeutic agents. The ortho-bromo substituent serves as a robust coupling partner in Suzuki-Miyaura reactions, allowing for the efficient introduction of diverse aryl groups [1].

Potent and Selective PTP Inhibitor Development

For research programs targeting PTPs such as PTP1B (a validated target for diabetes and obesity), this compound is a privileged starting material. As an α-bromoacetophenone derivative, it belongs to a class of compounds known to be potent PTP inhibitors [1], and its unique substitution pattern can be used to explore SAR around the phenyl ring, which is known to be tolerant to modifications [1].

Chemoselective Transformations of Fluorinated Ketones

This compound is an excellent substrate for investigating chemoselectivity in reactions where both a ketone and an aryl bromide are present. As supported by class-level data on the conformational preferences of α-fluoroketones, the presence of the fluorine atom imparts a distinct, and slightly lower, reactivity profile compared to its non-fluorinated counterparts [2]. This allows researchers to design and execute reaction sequences where the aryl bromide can be selectively reacted in a cross-coupling event while the ketone remains untouched.

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